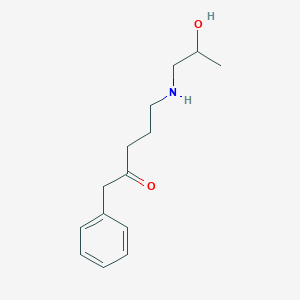![molecular formula C12H16O3 B135407 (2S)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane CAS No. 105780-38-9](/img/structure/B135407.png)
(2S)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane
概要
説明
(2S)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane, commonly known as MEMO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development and medicinal chemistry. MEMO is a chiral epoxide, which means it has two enantiomers that differ in their spatial arrangement.
作用機序
The mechanism of action of MEMO involves its interaction with biological membranes. MEMO has been found to insert itself into the lipid bilayer of cell membranes, causing changes in the membrane structure and function. This disruption of the membrane can lead to cell death in cancer cells, as well as the inhibition of viral and fungal growth.
Biochemical and Physiological Effects:
Studies have shown that MEMO has a range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as acetylcholinesterase, as well as the production of inflammatory cytokines. MEMO has also been found to have antioxidant properties, which can help to protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of MEMO for lab experiments is its relatively simple synthesis method, which allows for large-scale production. MEMO is also stable under a range of conditions, making it a viable option for use in experiments. However, one limitation of MEMO is its potential toxicity, which can make it difficult to work with at high concentrations.
将来の方向性
There are several future directions for MEMO research. One area of focus is the development of MEMO-based drugs for the treatment of cancer, fungal infections, and viral infections. Another area of interest is the use of MEMO as a tool for studying biological membranes and their interactions with drugs and other compounds. Additionally, there is potential for MEMO to be used in the development of new materials, such as polymers and coatings, due to its ability to interact with lipid bilayers.
科学的研究の応用
MEMO has been studied extensively for its potential applications in drug development. It has been found to have anticancer, antifungal, and antiviral properties. Studies have shown that MEMO inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to inhibit the growth of fungi and viruses by disrupting their cell membranes. MEMO has also been studied as a potential treatment for Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
特性
IUPAC Name |
(2S)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-13-7-6-10-2-4-11(5-3-10)14-8-12-9-15-12/h2-5,12H,6-9H2,1H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOWFGJMGUIGHC-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCC1=CC=C(C=C1)OC[C@@H]2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450460 | |
| Record name | (2S)-2-{[4-(2-Methoxyethyl)phenoxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane | |
CAS RN |
105780-38-9 | |
| Record name | (2S)-2-{[4-(2-Methoxyethyl)phenoxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

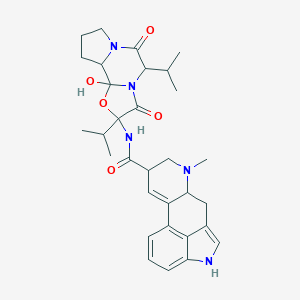
![1-[3,4-Bis(benzyloxy)phenyl]propan-2-one](/img/structure/B135328.png)
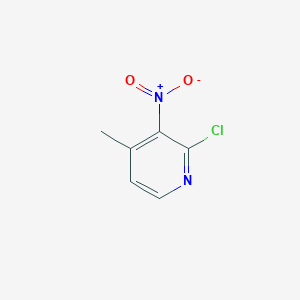

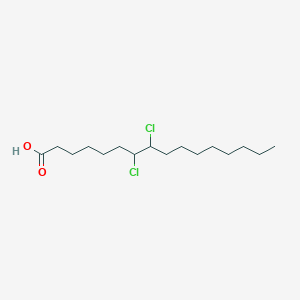
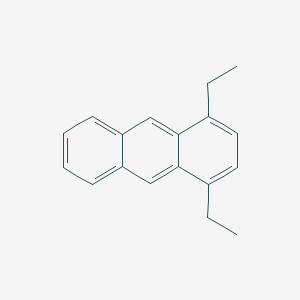
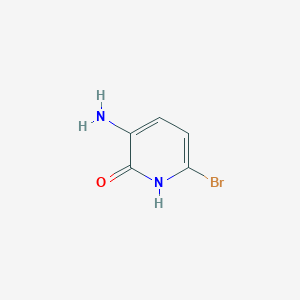
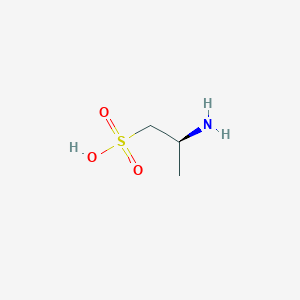
![2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B135355.png)
![1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone](/img/structure/B135362.png)


![6-(Benzenesulfinyl)tetrazolo[1,5-b]pyridazine](/img/structure/B135369.png)
